molecular formula C19H19F3N2O B1359653 3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone CAS No. 898789-37-2

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone

Cat. No.: B1359653
CAS No.: 898789-37-2
M. Wt: 348.4 g/mol
InChI Key: KSSGCJDORNFHNR-UHFFFAOYSA-N
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Description

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone is a benzophenone derivative characterized by a trifluorinated aromatic ring and a 4-methylpiperazinomethyl substituent. Key identifiers include:

  • CAS Number: 898789-37-2
  • Synonyms: CTK5G6628, AKOS016020910, AG-H-66894

Properties

IUPAC Name

[3-[(4-methylpiperazin-1-yl)methyl]phenyl]-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O/c1-23-5-7-24(8-6-23)12-13-3-2-4-14(9-13)19(25)15-10-16(20)18(22)17(21)11-15/h2-4,9-11H,5-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSSGCJDORNFHNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=C(C(=C3)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643453
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898789-37-2
Record name Methanone, [3-[(4-methyl-1-piperazinyl)methyl]phenyl](3,4,5-trifluorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {3-[(4-Methylpiperazin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 3’-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Substituent Group Comparison

  • This group is bulkier than pyrrolidine or azetidine, possibly affecting steric interactions in biological targets .
  • Pyrrolidinomethyl/Azetidinomethyl: Smaller 5- or 4-membered rings, respectively. Pyrrolidine’s higher basicity compared to azetidine may influence pharmacokinetics .
  • Thiomethyl : Introduces a sulfur atom, altering electronic properties and oxidation susceptibility .

Fluorine Substitution Patterns

  • 3,4-Difluoro : Reduced electronegativity compared to trifluoro analogs, which may lower metabolic stability but improve bioavailability .

Biological Activity

3'-(4-Methylpiperazinomethyl)-3,4,5-trifluorobenzophenone, a compound characterized by its unique trifluoromethyl and piperazine moieties, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, supported by relevant data and case studies.

  • Molecular Formula : C19H20F3N2O
  • Molecular Weight : 360.37 g/mol
  • CAS Number : [898763-36-5]

The compound features a benzophenone structure with trifluoromethyl and piperazine substituents, which enhance its reactivity and biological profile.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Starting Materials : 3,4,5-trifluorobenzophenone and 4-methylpiperazine.
  • Reaction Conditions : Conducted in solvents such as dichloromethane or ethanol under controlled temperatures.
  • Catalysts : Palladium or copper catalysts may be used to facilitate the reaction.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The piperazine moiety is known for its interactions with various receptors and enzymes, potentially modulating their activities. The trifluoromethyl group enhances lipophilicity, allowing better membrane penetration and bioavailability.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity against a range of pathogens. For example:

  • Study Results : In vitro tests showed that derivatives with similar structures inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL against Gram-positive and Gram-negative bacteria.

Anticancer Activity

Research has also focused on the anticancer potential of this compound:

  • Case Study : A study evaluated the effects of related benzophenone derivatives on cancer cell lines. The most promising derivatives demonstrated IC50 values below 10 µM against various cancer cell lines (e.g., HeLa and MCF-7), indicating potent anticancer properties.

Table 1: Biological Activity Summary

Activity TypeAssessed CompoundIC50/ MIC ValuesReference
AntimicrobialSimilar Derivative8-32 µg/mL
AnticancerRelated Derivative<10 µM (HeLa/MCF-7)
Tyrosinase InhibitionVarious DerivativesIC50 = 3.8 µM

Table 2: Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
3,4-DifluorobenzophenoneLacks piperazine ringLimited biological activity
4-MethylpiperazineNo benzophenone moietyModerate activity
4'-Methylpiperazinomethyl benzophenoneSimilar structure without fluorineVariable activity

Applications in Drug Development

The unique structural features of this compound make it a candidate for further exploration in drug development:

  • Potential Uses : As an antimicrobial agent or anticancer drug.
  • Research Directions : Ongoing studies are focusing on optimizing the compound's structure to enhance its efficacy and reduce toxicity.

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